

An In-depth Technical Guide to 2-Iodo-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Iodo-3-(trifluoromethyl)pyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of **2-Iodo-3-(trifluoromethyl)pyridine**, a key building block in modern medicinal and agrochemical research. Its unique structural features, combining a reactive iodine atom and an electron-withdrawing trifluoromethyl group on a pyridine scaffold, make it a versatile reagent for the synthesis of complex, biologically active molecules. This document will delve into its core characteristics, safe handling protocols, and its role in synthetic chemistry.

Core Molecular and Physical Properties

2-Iodo-3-(trifluoromethyl)pyridine is a substituted pyridine derivative with the chemical formula $C_6H_3F_3IN$. The strategic placement of the iodo and trifluoromethyl groups on the pyridine ring significantly influences its reactivity and physical characteristics.

Structural and General Data

A summary of the fundamental physical and chemical properties of **2-Iodo-3-(trifluoromethyl)pyridine** is presented below for quick reference.

Property	Value	Source
Chemical Formula	C ₆ H ₃ F ₃ IN	[1]
Molecular Weight	272.99 g/mol	[1]
CAS Number	927434-20-6	[1]
Appearance	Solid	[2][3]
Color	Yellow	[2]

Physicochemical Properties

The physicochemical properties of a compound are critical for designing reaction conditions and for understanding its behavior in various media.

Property	Value	Source
Melting Point	42-43 °C (hexane)	[2]
Boiling Point	210.089 °C at 760 mmHg	[2]
Density	1.975 g/cm ³	[2]
Flash Point	80.859 °C	[2]
Vapor Pressure	0.3±0.4 mmHg at 25°C (Predicted)	[2]
Refractive Index	1.523	[2]
Solubility	Soluble in some organic solvents.	[3]

Safety and Handling

Proper handling of **2-Iodo-3-(trifluoromethyl)pyridine** is crucial to ensure laboratory safety. The compound is classified with specific hazards that necessitate the use of personal protective equipment (PPE) and adherence to safety protocols.

GHS Hazard Classification

This compound is associated with the following GHS hazard statements:

- H315: Causes skin irritation.[4]
- H319: Causes serious eye irritation.[4]
- H335: May cause respiratory irritation.[4]

The corresponding pictograms are:

Recommended Safety Precautions

When working with **2-Iodo-3-(trifluoromethyl)pyridine**, the following precautions should be strictly followed:

- Engineering Controls: Use only outdoors or in a well-ventilated area.[5][6]
- Personal Protective Equipment:
 - Wear protective gloves, protective clothing, eye protection, and face protection.[5][6]
 - Safety glasses with side-shields conforming to EN166 are recommended.[7]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5][7]
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[6]

Role in Chemical Synthesis and Drug Discovery

The trifluoromethyl group is a key moiety in many modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, bioavailability, and binding affinity.[1][8][9] **2-Iodo-3-(trifluoromethyl)pyridine** serves as a valuable building block for introducing this important functional group into target molecules.

Synthetic Utility

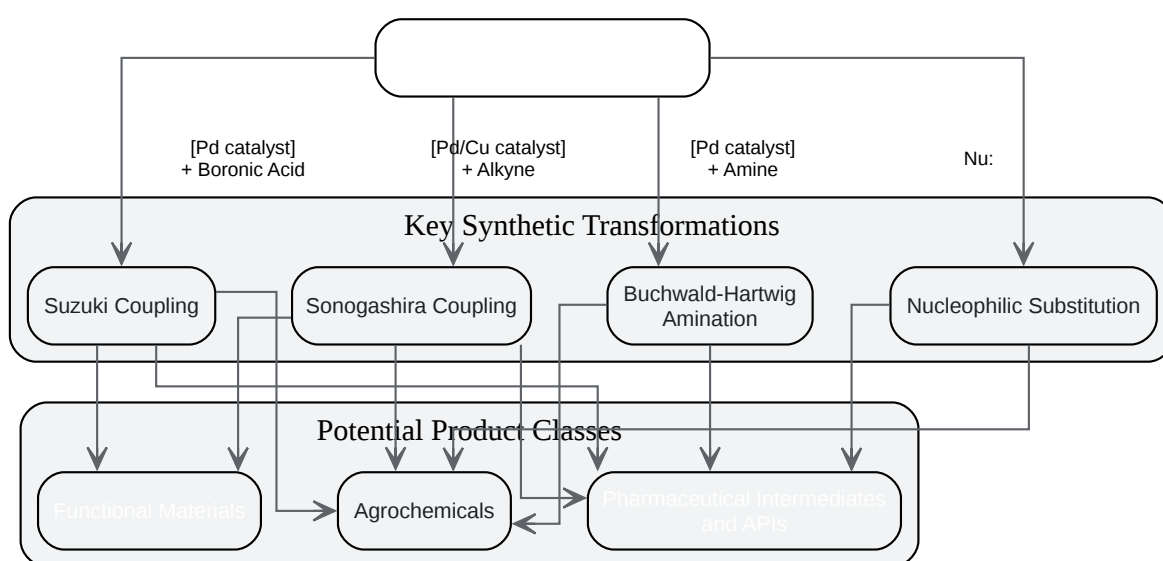
The presence of an iodine atom makes this compound particularly useful in a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings.[1] These reactions are fundamental in carbon-carbon bond formation, enabling the construction of complex molecular architectures from simpler precursors.

The electron-deficient nature of the pyridine ring, further enhanced by the trifluoromethyl group, influences the reactivity of the iodine atom, making it susceptible to nucleophilic attack and facilitating its displacement in various synthetic transformations.[10]

Applications in Medicinal Chemistry

Pyridine derivatives containing trifluoromethyl groups are prominent in drug discovery.[8] The unique electronic properties of the trifluoromethyl group can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. Research has shown that similar trifluoromethylated pyridine structures exhibit a range of biological activities, including potential antiviral and anti-inflammatory effects.[8]

The following diagram illustrates the central role of **2-Iodo-3-(trifluoromethyl)pyridine** as a versatile intermediate in the synthesis of more complex molecules.



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*Synthetic utility of **2-Iodo-3-(trifluoromethyl)pyridine**.*

Experimental Protocols

General Handling and Storage

Protocol:

- Before use, ensure that the safety data sheet (SDS) has been reviewed and all recommended safety precautions are in place.
- Handle the compound in a well-ventilated fume hood.
- Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
- To dispense the solid, use a clean spatula. Avoid generating dust.
- Keep the container tightly sealed when not in use to prevent moisture absorption and potential degradation.
- Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Illustrative Cross-Coupling Reaction

The following is a generalized procedure for a Suzuki cross-coupling reaction using a similar iodopyridine derivative, illustrating a common application.

Materials:

- **2-Iodo-3-(trifluoromethyl)pyridine**
- Aryl boronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Base (e.g., K₂CO₃, Cs₂CO₃)

- Anhydrous solvent (e.g., dioxane, toluene)

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine **2-Iodo-3-(trifluoromethyl)pyridine** (1.0 eq), the aryl boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
- Add the anhydrous solvent via syringe.
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **2-Iodo-3-(trifluoromethyl)pyridine**. While a comprehensive set of spectra for this specific isomer is not readily available in the public domain, typical chemical shifts for related trifluoromethyl- and iodo-substituted pyridines can provide an indication of the expected spectral features. For instance, in the ^{19}F NMR spectrum, a singlet corresponding to the CF_3 group would be expected.^[11] In the ^1H NMR spectrum, the protons on the pyridine ring would appear as distinct signals, with their chemical shifts and coupling patterns determined by the substitution pattern. For a definitive analysis, it is recommended to acquire NMR (^1H , ^{13}C , ^{19}F), IR, and mass spectrometry data for the specific batch of the compound being used.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Iodo-3-(trifluoromethyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1388213#2-iodo-3-trifluoromethyl-pyridine-physical-properties]

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